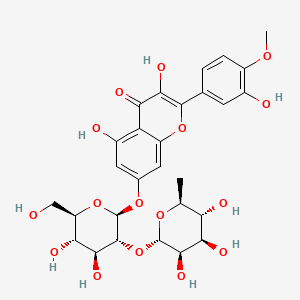
Methyl 6-(chloromethyl)-4-ethyl-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chloromethyl)-4-ethylpicolinate is an organic compound belonging to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chloromethyl group at the 6th position and an ethyl group at the 4th position on the pyridine ring, with a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(chloromethyl)-4-ethylpicolinate typically involves the chloromethylation of 4-ethylpicolinic acid followed by esterification. The chloromethylation can be achieved using formaldehyde and hydrochloric acid under acidic conditions. The resulting chloromethyl derivative is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Oxidation can yield products with additional functional groups such as aldehydes or carboxylic acids.
Hydrolysis Products: Hydrolysis yields 6-(chloromethyl)-4-ethylpicolinic acid.
科学的研究の応用
Methyl 6-(chloromethyl)-4-ethylpicolinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of methyl 6-(chloromethyl)-4-ethylpicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
類似化合物との比較
Methyl 6-(bromomethyl)-4-ethylpicolinate: Similar structure but with a bromine atom instead of chlorine.
Methyl 6-(hydroxymethyl)-4-ethylpicolinate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 6-(methyl)-4-ethylpicolinate: Lacks the chloromethyl group, having a methyl group instead.
Uniqueness: Methyl 6-(chloromethyl)-4-ethylpicolinate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of the pyridine ring.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl 6-(chloromethyl)-4-ethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-7-4-8(6-11)12-9(5-7)10(13)14-2/h4-5H,3,6H2,1-2H3 |
InChIキー |
WODGIRUZUBVMBW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=C1)C(=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)


![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)




![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)

